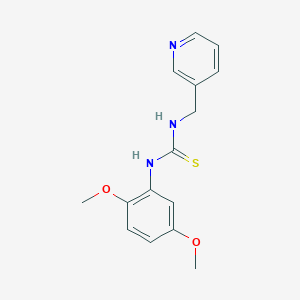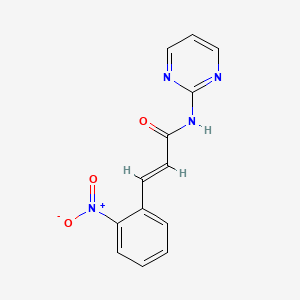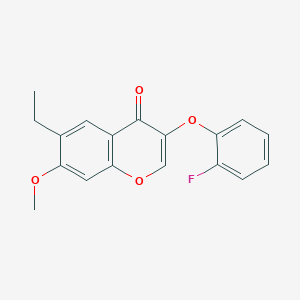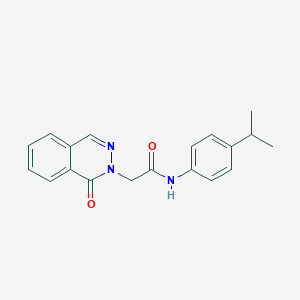
N-(2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea, commonly known as DPTU, is a chemical compound that belongs to the class of thioureas. DPTU has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of DPTU is not fully understood, but it is believed to act as a thiourea derivative that can modulate the activity of certain enzymes and receptors in the body. DPTU has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which makes it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
DPTU has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic properties. It has been found to reduce oxidative stress and inflammation in vitro and in vivo, which makes it a potential candidate for the treatment of various inflammatory diseases. DPTU has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of using DPTU in lab experiments is its high purity and stability, which ensures reproducibility and accuracy of results. DPTU is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DPTU is its potential toxicity, which requires careful handling and safety precautions.
未来方向
There are several future directions for the use of DPTU in scientific research. One potential application is in the development of new anticancer drugs that target tyrosinase activity. DPTU can also be used as a reference compound for the development of new thiourea derivatives with improved pharmacological properties. Additionally, DPTU can be further studied to elucidate its mechanism of action and potential therapeutic applications in various diseases.
Conclusion:
In conclusion, DPTU is a unique and versatile compound that has been widely used in scientific research. Its potential applications in cancer research, neurobiology, and pharmacology make it an important compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPTU have been discussed in this paper.
合成方法
DPTU can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxyaniline with pyridine-3-carboxaldehyde, followed by the reaction of the resulting product with thiourea. The final product is obtained through purification and isolation steps.
科学研究应用
DPTU has been used in various scientific research studies, including cancer research, neurobiology, and pharmacology. It has been found to have potential anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. DPTU has also been used in neurobiology research to study the effects of thiourea compounds on the nervous system. In pharmacology, DPTU has been used as a reference compound for the development of new drugs.
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-12-5-6-14(20-2)13(8-12)18-15(21)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXORISWNNFBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)


![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)


![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)


![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)